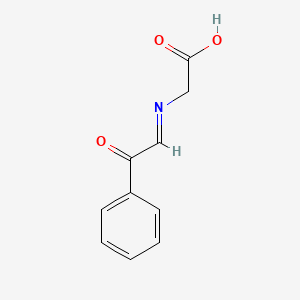
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to the presence of a sulfur atom within the ring, which imparts distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane typically involves the reaction of dodecyl bromide with a suitable precursor containing the tetraoxa-7-thiacyclohexadecane ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the ring.
Substitution: Nucleophilic substitution reactions can occur at the ether or sulfur sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the ring.
Aplicaciones Científicas De Investigación
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving membrane transport and ion channels due to its ability to form stable complexes with cations.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which 15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring can coordinate with metal cations, facilitating their transport and stabilization. This property is particularly useful in applications involving ion transport and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexing abilities but containing nitrogen atoms instead of sulfur.
18-Crown-6: A well-known crown ether that lacks the sulfur atom, resulting in different chemical properties.
Benzo-15-crown-5: A crown ether with a benzene ring, providing different steric and electronic effects.
Uniqueness
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane is unique due to the presence of the sulfur atom within the ring, which imparts distinct reactivity and complexing abilities compared to other crown ethers. This makes it particularly valuable in applications requiring specific interactions with metal ions and other substrates.
Propiedades
Número CAS |
114174-42-4 |
|---|---|
Fórmula molecular |
C23H46O4S |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
15-dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane |
InChI |
InChI=1S/C23H46O4S/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-26-15-13-24-17-19-28-20-18-25-14-16-27-22-23/h23H,2-22H2,1H3 |
Clave InChI |
HUOOACSTFDQVRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1COCCOCCSCCOCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


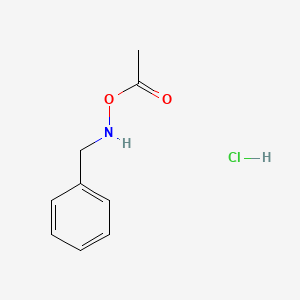
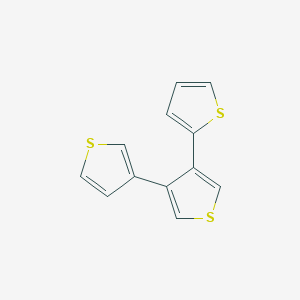
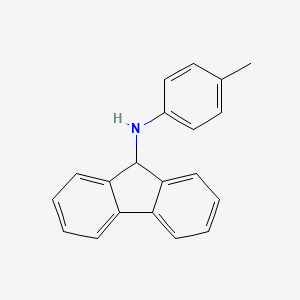
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)



![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
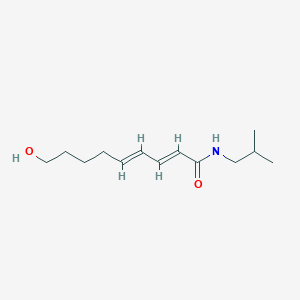
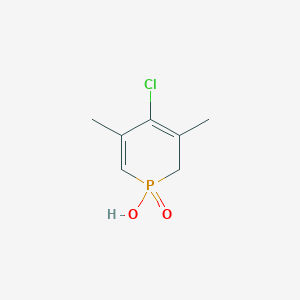

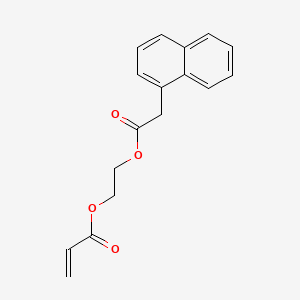
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
